2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)18/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBIJKAPOMEGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Other triazole compounds have been found to interfere with the synthesis of certain biomolecules, which could potentially disrupt various biochemical pathways.
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14ClN5OS
- Molecular Weight : 373.84 g/mol
- IUPAC Name : 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
The structural components of this compound include a triazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with a triazole nucleus showed potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were noted to be lower than those for standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 0.125 | Staphylococcus aureus |
| Triazole Derivative B | 0.5 | Escherichia coli |
| Triazole Derivative C | 1.0 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also shown promise in cancer research:
- Studies have reported that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to the one have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:
- Research has indicated that triazole derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : The chlorophenyl group can interact with cellular receptors involved in inflammatory responses or cancer signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial evaluated a triazole derivative's efficacy against resistant strains of bacteria in hospitalized patients, demonstrating significant improvement in infection control .
- Cancer Treatment : Another study reported the use of a related triazole compound in combination therapy for advanced-stage cancers, resulting in enhanced patient outcomes compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
